molecular formula C17H15NO2 B2605514 2-(1-benzylindol-3-yl)acetic Acid CAS No. 4307-97-5

2-(1-benzylindol-3-yl)acetic Acid

Cat. No.: B2605514
CAS No.: 4307-97-5
M. Wt: 265.312
InChI Key: IJQCTDRIUVFCMB-UHFFFAOYSA-N
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Description

2-(1-benzylindol-3-yl)acetic Acid is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.312. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Compound Synthesis

    2-(1-benzylindol-3-yl)acetic Acid and related compounds are used as bifunctional formyl-acids in chemical synthesis, forming part of novel compounds like 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides through one-pot reactions involving primary amines and alkyl isocyanides (Ghandi, Zarezadeh & Taheri, 2010).

  • Auxin Activity in Plant Growth

    Variants of the compound, specifically 2-alkylindole-3-acetic acids, demonstrate auxin activity which is pivotal in plant growth. The activity of these compounds has been assessed using the Avena coleoptile-section straight-growth test, indicating their importance in the field of agricultural chemistry and plant biology (Antolić et al., 2004).

  • Protonation Site Analysis

    Research into the molecular structure and behavior under highly acidic conditions has been conducted on variants of this compound, providing insights into the protonation sites and substituent effects on the compound (Hoyuelos et al., 2005).

  • Fluorescence Properties

    Certain derivatives of this compound have been studied for their fluorescence properties, particularly in the selective determination of metal ions, highlighting the compound's potential use in chemical sensing and analysis (Li Rui-j, 2013).

  • Molecular Reactivity Studies

    The compound and its derivatives are subjects of studies focused on their reactivity, such as the reactivity of ethyl esters of 2-(benzoylamino) (1-R-2-oxoindoline-3-ylidene) acetic acids, providing insights valuable in the development of pharmaceuticals and other chemical products (Kolisnyk et al., 2018).

Biochemical Analysis

Biochemical Properties

2-(1-Benzylindol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context . Additionally, this compound can bind to certain receptor proteins, potentially affecting signal transduction pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can affect neurotransmitter release and synaptic plasticity by interacting with serotonin and dopamine receptors . In cancer cells, it has been shown to alter gene expression profiles, leading to changes in cell proliferation and apoptosis rates . These effects highlight the compound’s potential as a therapeutic agent in neurodegenerative diseases and cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular responses . Additionally, this compound can influence the transcriptional activity of nuclear receptors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in cell cultures has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-17(20)10-14-12-18(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,12H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQCTDRIUVFCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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